

Ddr1-IN-1: A Technical Guide to its Role in Cancer Cell Signaling

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Compound of Interest		
Compound Name:	Ddr1-IN-1	
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Abstract

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen and has been implicated in numerous aspects of cancer progression, including proliferation, migration, and invasion. Its unique activation mechanism and overexpression in various tumors make it a compelling target for cancer therapy. **Ddr1-IN-1** is a potent and selective inhibitor of DDR1 kinase activity. This technical guide provides a comprehensive overview of the role of **Ddr1-IN-1** in modulating cancer cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Ddr1-IN-1

Ddr1-IN-1 is a small molecule inhibitor that selectively targets the kinase domain of DDR1.[1][2] It binds to the "DFG-out" conformation of the kinase, an inactive state, thereby preventing autophosphorylation and subsequent downstream signaling.[3][4][5] Its selectivity for DDR1 over the closely related DDR2 and a wide panel of other kinases makes it a valuable tool for dissecting the specific roles of DDR1 in cancer biology.[4][5]

Quantitative Data: Inhibitory Activity of Ddr1-IN-1



The potency and selectivity of **Ddr1-IN-1** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Target	Assay Type	IC50 (nM)	Reference
DDR1	Cell-free enzymatic assay	105	[1][2][5]
DDR2	Cell-free enzymatic assay	413	[1][2][6]

Table 1: In Vitro Kinase Inhibition by **Ddr1-IN-1**. This table shows the half-maximal inhibitory concentration (IC50) of **Ddr1-IN-1** against DDR1 and DDR2 kinases in cell-free assays.

Cell Line	Assay Type	Parameter	Value (nM)	Reference
U2OS	DDR1 Autophosphoryla tion	EC50	86	[1][4]
HCT-116 (colorectal)	Proliferation (with GSK2126458)	GI50	8.7 (DDR1-IN-1)	[4]

Table 2: Cellular Activity of **Ddr1-IN-1**. This table presents the half-maximal effective concentration (EC50) for the inhibition of DDR1 autophosphorylation and the growth inhibition (GI50) in a cancer cell line, highlighting its potentiation with other inhibitors.

Mechanism of Action and Impact on Cancer Cell Signaling

DDR1 activation by collagen triggers a cascade of downstream signaling events that promote cancer progression.[7][8] **Ddr1-IN-1**, by inhibiting the kinase activity of DDR1, effectively blocks these pathways.

DDR1 Signaling Pathways



Upon collagen binding, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of several key cancer-related pathways:

- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.
 [3][8]
- MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and migration.
 [8]
- NF-κB Pathway: This pathway is involved in inflammation, cell survival, and chemoresistance.[3][7]
- Src and FAK Signaling: These pathways play a significant role in cell adhesion, migration, and invasion.[3]
- Notch Signaling: Interaction with the Notch pathway can regulate cell proliferation and tumor growth.[7][9]

Visualization of Ddr1-IN-1's Effect on DDR1 Signaling

The following diagram illustrates the primary signaling pathways downstream of DDR1 and the point of inhibition by **Ddr1-IN-1**.

Figure 1: DDR1 signaling pathways and inhibition by **Ddr1-IN-1**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Ddr1-IN-1**.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of **Ddr1-IN-1** to displace a fluorescently labeled tracer from the ATP-binding site of the DDR1 kinase domain.[10]



Materials:

- Recombinant human DDR1 kinase domain[11]
- LanthaScreen® Eu-anti-tag antibody and Alexa Fluor® 647-labeled kinase tracer[10]
- Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
- Ddr1-IN-1 (serial dilutions)
- 384-well plate

Procedure:

- Prepare a 3X solution of **Ddr1-IN-1** serial dilutions in Kinase Buffer A.
- Prepare a 3X mixture of DDR1 kinase and Eu-anti-tag antibody in Kinase Buffer A.
- Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.
- Add 5 μ L of the **Ddr1-IN-1** solution to the wells of the 384-well plate.
- Add 5 μL of the kinase/antibody mixture to each well.
- Add 5 μL of the tracer solution to each well to initiate the reaction.
- Incubate the plate for 1 hour at room temperature, protected from light.
- Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).
- Calculate IC50 values by plotting the FRET signal against the inhibitor concentration.



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Figure 2: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Cell-Based DDR1 Autophosphorylation Assay

This assay determines the ability of **Ddr1-IN-1** to inhibit collagen-induced DDR1 autophosphorylation in cells.[1][12]

Materials:

- U2OS cells overexpressing DDR1[1]
- DMEM with 10% FBS
- Rat tail collagen I[1][12]
- Ddr1-IN-1
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-phospho-DDR1 (Tyr513), anti-DDR1, and secondary antibodies
- · Western blot equipment and reagents

Procedure:

- Seed U2OS-DDR1 cells in 6-well plates and allow them to adhere overnight.
- Induce DDR1 expression if using an inducible system (e.g., with doxycycline for 48 hours).
 [12]
- Pre-treat the cells with varying concentrations of Ddr1-IN-1 for 1 hour.[1][12]
- Stimulate the cells with 10 µg/mL collagen I for 2 hours.[1][12]
- Wash the cells with ice-cold PBS and lyse them.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.



- Probe the membrane with anti-phospho-DDR1 and anti-DDR1 antibodies.
- Visualize the bands using an appropriate detection system.
- Quantify band intensities to determine the EC50 of Ddr1-IN-1.

Cell Viability Assay

This assay measures the effect of **Ddr1-IN-1** on the proliferation and viability of cancer cells.[1]

Materials:

- Cancer cell line of interest (e.g., HCT-116)
- · Appropriate cell culture medium
- Ddr1-IN-1
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

- Seed cells at a density of 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[1]
- Treat the cells with a serial dilution of **Ddr1-IN-1** (and any combination agents) for 48-72 hours.[1]
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Normalize the data to vehicle-treated control cells and calculate GI50 values.

In Vivo Applications and Future Directions



While **Ddr1-IN-1** is primarily a tool for in vitro studies, its use in combination with other therapeutic agents has shown promise in preclinical models. For instance, combining **Ddr1-IN-1** with PI3K/mTOR inhibitors potentiates its antiproliferative activity in colorectal cancer cells.[5] Furthermore, the inhibition of DDR1 has been shown to enhance the efficacy of chemotherapy in KRAS-mutant lung adenocarcinoma models, suggesting a potential therapeutic strategy.[13]

Future research will likely focus on the development of **Ddr1-IN-1** analogs with improved pharmacokinetic properties for in vivo studies and clinical translation. Additionally, further exploration of synergistic combinations with other targeted therapies or immunotherapies could unveil novel treatment paradigms for various cancers.

Conclusion

Ddr1-IN-1 is a highly selective and potent inhibitor of DDR1, making it an indispensable tool for elucidating the role of DDR1 in cancer cell signaling. Its ability to block key pro-tumorigenic pathways underscores the therapeutic potential of targeting DDR1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the utility of DDR1 inhibition in oncology.

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